molecular formula C9H10ClNO4S B2678782 2-Chloro-5-dimethylsulfamoyl-benzoic acid CAS No. 37088-27-0

2-Chloro-5-dimethylsulfamoyl-benzoic acid

Cat. No.: B2678782
CAS No.: 37088-27-0
M. Wt: 263.69
InChI Key: GHZFXVLKFOAKRO-UHFFFAOYSA-N
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Description

Significance of the Benzoic Acid Scaffold in Modern Chemical Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. preprints.orgwikipedia.org The benzoic acid scaffold, consisting of a benzene (B151609) ring attached to a carboxyl group, is a common feature in a vast array of natural products and synthetic compounds with diverse biological activities. nih.govresearchgate.net Its utility stems from the reactivity of both the aromatic ring and the carboxylic acid functional group.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a versatile handle for molecular elaboration. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the molecule's physical, chemical, and biological properties. wikipedia.org This dual reactivity makes the benzoic acid scaffold a highly adaptable platform for the construction of complex molecular architectures.

In medicinal chemistry, the benzoic acid moiety is present in numerous approved drugs, including diuretics like furosemide (B1674285) and bumetanide. preprints.orgresearchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore for engaging with biological targets.

Strategic Importance of Sulfamoyl and Chloro Substituents in Chemical Design

The strategic incorporation of sulfamoyl and chloro substituents onto a molecular scaffold can profoundly influence its properties and biological activity. These groups are not mere decorations but are chosen for their specific electronic and steric effects that can enhance a compound's performance in a desired application.

The Sulfamoyl Group: The sulfonamide or sulfamoyl group (-SO₂NR₂) is a key functional group in medicinal chemistry. nih.gov It is a strong electron-withdrawing group and can act as a hydrogen bond donor and acceptor, enabling it to interact favorably with biological macromolecules. nih.gov The presence of a sulfonamide moiety can improve a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net This functional group is found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. nih.govresearchgate.net

The Chloro Substituent: The chlorine atom, a halogen, is frequently introduced into drug candidates to enhance their therapeutic potential. nih.gov Often referred to as a "magic" substituent, chlorine can significantly impact a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and bind to target proteins. researchgate.netacs.org The introduction of a chlorine atom can also block sites of metabolic attack, thereby increasing the drug's half-life in the body. ewadirect.com Furthermore, the chloro group can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand for its receptor. rsc.org

The combination of a sulfamoyl and a chloro group on the benzoic acid scaffold of 2-Chloro-5-dimethylsulfamoyl-benzoic acid creates a molecule with a unique set of properties, making it a highly sought-after intermediate in the synthesis of targeted compounds.

Overview of Research Trajectories for this compound as a Key Intermediate

Research involving this compound primarily focuses on its utility as a versatile intermediate in the synthesis of more complex molecules. Its structural features allow for a variety of chemical transformations, making it a valuable starting material for creating libraries of compounds for screening in drug discovery and agrochemical research.

One major research trajectory involves the use of this compound in the synthesis of diuretic compounds. The core structure of this molecule is closely related to that of several known loop diuretics.

Another significant area of research is its application in the development of novel therapeutic agents for a range of diseases. The unique combination of the benzoic acid, chloro, and sulfamoyl moieties provides a scaffold that can be further functionalized to target specific enzymes or receptors. For instance, it serves as a building block in the synthesis of inhibitors for various biological targets.

The synthesis of this compound itself has been a subject of study, with various methods being developed to improve yield and purity. One common synthetic route involves the diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid, followed by a Sandmeyer-type reaction with a chloride source. google.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular FormulaC₉H₁₀ClNO₄S
Molecular Weight263.7 g/mol
AppearanceWhite to off-white powder
Melting Point183-187 °C chemimpex.com
CAS Number3086-82-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(dimethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZFXVLKFOAKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37088-27-0
Record name 2-chloro-5-(dimethylsulfamoyl)benzoic acid
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Synthetic Methodologies and Route Development for 2 Chloro 5 Dimethylsulfamoyl Benzoic Acid

Classical and Established Synthesis Pathways

Traditional synthetic routes to 2-Chloro-5-dimethylsulfamoyl-benzoic acid have relied on robust and well-understood chemical transformations. These methods, while effective, often involve harsh reaction conditions and multi-step processes.

Diazotization and Halogenation of Amino-Sulfamoylbenzoic Acids

A primary established method for introducing the chloro group at the 2-position of the benzoic acid ring is through a Sandmeyer-type reaction. This process involves the diazotization of a corresponding 2-amino precursor followed by a metal-catalyzed halogenation. google.com

The general sequence begins with 2-amino-5-dimethylsulfamoyl-benzoic acid. This starting material is treated with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form an in situ diazonium salt. google.com This intermediate is highly reactive and is not isolated.

The subsequent step involves the decomposition of the diazonium salt in the presence of a copper(I) chloride or other metal chloride catalyst. google.com Heating the reaction mixture facilitates the replacement of the diazonium group with a chlorine atom, yielding the desired this compound. The success of this method is notable as diazotization of 2-aminobenzoic acid can sometimes lead to the formation of benzyne. google.com

Table 1: Key Steps in Diazotization and Halogenation

Step Reaction Key Reagents Typical Conditions
1 Diazotization 2-amino-5-sulfamoylbenzoic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 0-5 °C

| 2 | Halogenation (Sandmeyer Reaction) | Diazonium Salt Intermediate, Cupric Chloride (CuCl₂) | 60-100 °C |

Sulfonation-Chlorination Sequences from Aromatic Precursors

Another classical approach involves building the molecule by sequential functionalization of a simpler aromatic precursor. This route typically begins with a substituted chlorobenzyl or chlorotoluene derivative, which undergoes sulfonation followed by conversion to the sulfonamide and oxidation of the side chain to a carboxylic acid.

A representative pathway starts with a compound like 2,4-dichlorotoluene. This precursor is subjected to chlorosulfonation using chlorosulfonic acid, often in the presence of a catalyst such as sulfuric acid or iron trichloride. google.com This introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, primarily at the position para to the methyl group and ortho to one of the chlorine atoms, resulting in a dichlorosulfonyl chloride intermediate.

The resulting sulfonyl chloride is then converted to the corresponding sulfonamide. This is achieved through ammonolysis, where the intermediate is reacted with an amine—in this case, dimethylamine (B145610)—to form the N,N-dimethylsulfonamide group. google.com The final step involves the oxidation of the methyl group to a carboxylic acid, which can be accomplished using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, to yield the final product.

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These contemporary approaches often involve derivatization strategies and advanced catalytic systems.

Carboxylic Acid Derivatization and Subsequent Sulfonamide Functionalization

This strategy reverses the order of functional group introduction compared to some classical methods. It begins with a pre-functionalized benzoic acid and introduces the sulfonamide group at a later stage. For instance, the synthesis can start with 2-chlorobenzoic acid.

This starting material would first undergo chlorosulfonation to introduce the -SO₂Cl group at the 5-position. The reaction of sulfonyl chlorides with amines is a well-established method for creating sulfonamides. mdpi.com The resulting 2-chloro-5-(chlorosulfonyl)benzoic acid is then reacted with dimethylamine in a suitable solvent, often in the presence of a base to scavenge the HCl byproduct, to yield this compound. This method offers the advantage of using readily available benzoic acid derivatives. medcraveonline.com

Table 2: Representative Carboxylic Acid Derivatization Pathway

Starting Material Intermediate Final Product

Nucleophilic Aromatic Substitution Strategies for Derivative Formation

Nucleophilic aromatic substitution (SNAr) provides a powerful tool for the synthesis and derivatization of highly functionalized aromatic rings. nih.govnih.gov In the context of this compound, SNAr can be envisioned for creating derivatives. The existing electron-withdrawing carboxylic acid and dimethylsulfamoyl groups activate the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov

For example, a precursor such as 2,5-dichlorobenzoic acid could potentially undergo selective nucleophilic substitution. A suitable sulfur-based nucleophile could displace one of the chloro groups to install the sulfamoyl moiety or a precursor thereof. Alternatively, starting with a compound like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which undergoes SNAr of the fluorine atom, a similar principle could be applied to a benzoic acid derivative where a fluorine or nitro group at the 2- or 5-position is displaced by a chloride or a dimethylsulfamoyl nucleophile, respectively. beilstein-journals.org The regioselectivity of such reactions is highly dependent on the electronic nature and steric hindrance of the substituents already present on the ring. researchgate.net

Palladium-Catalyzed Transformations for Halogen Manipulation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and offer sophisticated strategies for manipulating halogenated aromatic compounds. While not a direct classical route, these methods provide advanced alternatives for synthesizing or modifying this compound or its precursors.

For instance, a precursor like 2,5-dibromobenzoic acid could be functionalized selectively. One bromine atom could be transformed into the dimethylsulfamoyl group via a palladium-catalyzed coupling reaction with a sulfonamide source. Subsequently, the remaining bromine could be converted to a chlorine atom, although direct palladium-catalyzed bromo-chloro exchange is less common. More plausibly, palladium-catalyzed C-H activation could be used to directly install the chloro or sulfamoyl group on a benzoic acid template, a strategy that is gaining traction for its atom economy. nih.gov Research has shown the utility of palladium catalysis for direct arylation and functionalization of benzoic acids and their derivatives, highlighting the potential for developing novel, more efficient synthetic routes. nih.govmdpi.com

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound relies heavily on the meticulous optimization of reaction parameters. Achieving high yield and purity necessitates a systematic investigation into various factors that influence the reaction pathway, from the choice of solvent and temperature to the specific catalyst and the precise ratio of reagents. Furthermore, sophisticated isolation and purification techniques are essential to obtain the final product in a state suitable for its intended applications.

Influence of Solvent Systems and Temperature Control

The selection of an appropriate solvent system and the precise control of reaction temperature are paramount in the synthesis of substituted benzoic acids. The solvent not only dissolves reactants to facilitate their interaction in the liquid phase but can also significantly influence reaction rates and selectivity. In syntheses analogous to that of this compound, various solvents are employed depending on the specific reaction step. For instance, in the preparation of related sulfamoylbenzoic acids, solvents like N-Methyl-2-pyrrolidone (NMP) have been utilized. google.com Low-polarity solvents such as carbon tetrachloride and dichloromethane (B109758) are used in chlorination reactions of similar precursors. google.com For purification, alcohol solutions, particularly ethanol (B145695), are often used for recrystallization. google.com

Temperature control is equally critical. Different stages of the synthesis may require vastly different thermal conditions to maximize product formation and minimize the generation of impurities. For example, diazotization reactions, a common method for introducing the chloro- group, are typically performed at low temperatures, often between 0-5°C, to ensure the stability of the sensitive diazonium salt intermediate. google.com Following the formation of the diazonium salt, the subsequent conversion step may require heating to temperatures ranging from 60°C to 100°C to drive the reaction to completion. google.com In contrast, high-temperature conditions, sometimes reaching 130-150°C, are employed in chlorosulfonation steps. google.com

Table 1: Solvent and Temperature Conditions in Related Syntheses

Reaction TypePrecursor/Related CompoundSolvent(s)Temperature (°C)Source
Diazotization2-amino-5-sulfamoylbenzoic acidWater, Hydrochloric Acid0 - 5 google.com
Sandmeyer ReactionDiazonium saltWater, Hydrochloric Acid60 - 100 google.com
Chlorination4-methylsulfonyltolueneCarbon Tetrachloride, Dichloromethane85 - 95 google.com
Sulfonation2,4-dichlorobenzoic acidN-Methyl-2-pyrrolidone (NMP)Not specified google.com
Ammonolysis2,4-dichloro-5-carboxybenzenesulfonyl chlorideAmmonia Water≤ 5 google.com
Purification2,4-dichloro-5-sulfamoylbenzoic acid crude productEthanol75 google.com

Role of Catalysis and Reagent Stoichiometry in Reaction Efficiency

The stoichiometry of the reagents—the precise molar ratio of reactants—is a critical factor that must be optimized to maximize yield and minimize waste. An excess of a particular reagent may be used to ensure the complete conversion of a more valuable starting material. For instance, in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid from 2,4-dichlorobenzotrichloride, the molar ratio of the starting material to chlorosulfonic acid and the catalyst is optimized at 1:4-10:0.7-1.0 to achieve high efficiency. google.com Careful control of these ratios prevents the formation of by-products and simplifies the subsequent purification process.

Table 2: Catalysts and Stoichiometry in Analogous Reactions

Reaction StepStarting MaterialCatalystReagentMolar Ratio (Substrate:Reagent:Catalyst)Source
Sandmeyer Reaction2-amino-5-(...)-aminosulfonyl)benzoic acidCupric ChlorideSodium Nitrite1 : 1.1 google.com
Sulfonation2,4-dichlorobenzotrichlorideNot specifiedChlorosulfonic Acid1 : 4-10 : 0.7-1.0* google.com
Sulfonation2,4-dichlorobenzoic acidSodium SulfateChlorosulfonic AcidNot specified google.com
Chlorination4-methylsulfonyltolueneIronChlorineNot specified google.com

*Molar ratio refers to Compound I : Chlorosulfonic acid : Catalyst

Isolation and Purification Techniques in Complex Synthetic Routes

The final stage of the synthesis involves the isolation and purification of this compound from the reaction mixture. The complexity of the synthetic route often results in a crude product containing unreacted starting materials, reagents, catalysts, and by-products. A multi-step purification strategy is therefore essential.

A common initial step is filtration to separate the solid crude product from the reaction solvent. google.comgoogle.com This is often followed by washing the solid with water or other solvents to remove soluble impurities. google.com

Acid-base extraction is a powerful technique for separating acidic compounds like carboxylic acids from neutral or basic impurities. The crude product can be dissolved in an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium carbonate), and the resulting solution is filtered to remove any insoluble materials. The desired acid is then reprecipitated by acidifying the filtrate with a strong acid like hydrochloric acid. google.compatsnap.com

Recrystallization is one of the most effective methods for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Solvents like ethanol or mixtures containing benzene (B151609) and acetic acid have been used for related compounds. google.comgoogle.com Often, decolorizing agents like activated carbon (gac) are added during this process to remove colored impurities. google.com

For challenging separations where impurities have similar solubility profiles, column chromatography is employed. The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent system (eluent) is used to move the components down the column at different rates, allowing for their separation. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Dimethylsulfamoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions, allowing for the formation of esters, amides, and acyl chlorides, which serve as versatile intermediates for further synthesis.

Esterification Reactions

The carboxylic acid moiety of 2-Chloro-5-dimethylsulfamoyl-benzoic acid can undergo esterification to form the corresponding esters. This reaction is typically achieved by reacting the benzoic acid derivative with an alcohol in the presence of an acid catalyst. While direct esterification studies on this compound are not extensively detailed in the provided literature, the principles of esterification are well-established for similar benzoic acid derivatives. For instance, the synthesis of methyl 2-(dimethylsulfamoyl)-5-methoxy-benzoic acid ester is accomplished through esterification with methanol. ontosight.ai This suggests that this compound would react similarly with various alcohols to yield the corresponding esters, which are often valuable intermediates in the synthesis of biologically active compounds. ontosight.ai

Amide Bond Formation

The conversion of the carboxylic acid group to an amide is a crucial transformation. Amide bonds can be formed by reacting the carboxylic acid with a primary or secondary amine. This process often requires the use of coupling reagents to activate the carboxylic acid. A variety of reagents and conditions have been developed to facilitate this transformation, even in aqueous media. luxembourg-bio.com

Common strategies for amide bond formation from carboxylic acids include:

In situ generation of activating agents : Methods have been developed that generate phosphonium (B103445) salts in situ from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for coupling with an amine. nih.gov

Use of coupling reagents : A plethora of coupling reagents are commercially available to facilitate amide bond formation, and their effectiveness can be substrate-dependent. luxembourg-bio.com

One-pot, reagent-free methods : Innovative, green chemistry approaches are also being explored that avoid traditional coupling reagents, relying instead on the in situ formation of thioesters. rsc.org

A prevalent method for synthesizing N-substituted benzamides involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, before reaction with the desired amine. nih.gov

Acyl Chloride Generation

To enhance the reactivity of the carboxylic acid group, particularly for amide bond formation, it is often converted into an acyl chloride. This is a standard procedure in organic synthesis. The treatment of a similar compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, with an excess of thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) effectively yields the corresponding acyl chloride intermediate. nih.gov

Other common reagents for this transformation include oxalyl chloride and phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.com The general procedure involves dissolving the benzoic acid derivative in an appropriate solvent, such as dichloromethane (B109758), and adding the chlorinating agent. chemicalbook.com The resulting acyl chloride is highly reactive and can be used directly for subsequent reactions, such as the synthesis of amides and esters. nih.gov

Transformations Involving the Sulfamoyl Group

The sulfamoyl group (-SO₂NRR') is another key functional group that can be modified. While the specific compound 2-Chloro-5-dimethyl sulfamoyl-benzoic acid has a tertiary sulfonamide that cannot undergo direct N-alkylation or N-acylation due to the absence of a hydrogen atom on the nitrogen, the broader class of 2-chloro-5-sulfamoyl-benzoic acids provides a platform for extensive derivatization at the sulfamoyl nitrogen.

N-Alkylation and N-Acylation Reactions

For primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides, the hydrogen atom(s) on the nitrogen are acidic and can be replaced through alkylation or acylation reactions. N-acylation of sulfonamides can be achieved using N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH), producing N-acylsulfonamides in high yields. researchgate.net This method is advantageous as it allows for the use of acylating agents for which the corresponding acid chlorides are not easily prepared. researchgate.net N-alkylation can be performed using various alkylating agents, such as alkyl halides, in the presence of a suitable base to deprotonate the sulfonamide nitrogen. uw.edu These reactions allow for the introduction of a wide variety of substituents on the sulfamoyl nitrogen, significantly altering the compound's properties.

Modifications and Derivatizations of the Sulfamoyl Nitrogen

A primary method for introducing diverse substituents on the sulfamoyl nitrogen involves starting from the corresponding sulfonyl chloride. The synthesis of 2-chloro-5-sulfamoylbenzoic acids with various N-substituents is achieved by reacting a 2-amino-5-(chlorosulfonyl)benzoic acid derivative with the appropriate primary or secondary amine. google.com This reaction leads to the formation of the sulfonamide bond and allows for the incorporation of a wide range of functional groups.

Examples of such derivatizations include the synthesis of compounds where the sulfamoyl nitrogen is part of a heterocyclic ring or is substituted with different alkyl or phenethyl groups. google.com

N-Substituent on Sulfamoyl GroupResulting Compound NameReference
cis-3,5-dimethylpiperidino2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid google.com
di-n-butylamino2-chloro-5-(di-n-butylaminosulfonyl)benzoic acid google.com
hexamethyleneimino2-chloro-5-(hexamethyleneiminosulfonyl)-benzoic acid google.com
β-[p-chlorophenethyl]amino2-Chloro-5-(β-[p-chlorophenethyl]aminosulfonyl)benzoic Acid google.com

This synthetic strategy highlights the versatility of the sulfonyl chloride intermediate in creating a library of N-substituted 2-chloro-5-sulfamoyl-benzoic acid derivatives. google.com

Reactivity at the Halogenated Aromatic Core

The chemical behavior of this compound is significantly influenced by the substituents on the benzene (B151609) ring. The presence of a chlorine atom, a carboxylic acid group, and a dimethylsulfamoyl group dictates its reactivity, particularly at the halogenated aromatic core. The chlorine atom, being a halogen, can participate in various substitution reactions. The carboxylic acid and the dimethylsulfamoyl groups are both electron-withdrawing, which has a profound effect on the reactivity of the aromatic ring. Specifically, these groups deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing groups.

Nucleophilic Displacement of the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic displacement, a reaction facilitated by the presence of the electron-withdrawing sulfamoyl and carboxyl groups. A notable and industrially significant analogue of this reactivity is observed in the synthesis of the diuretic drug furosemide (B1674285), which shares a similar structural motif. In the synthesis of furosemide, a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, undergoes nucleophilic substitution where the chlorine at the 2-position is displaced by furfurylamine. This reaction underscores the feasibility of displacing the chlorine atom in this compound with various nucleophiles.

The general reaction can be depicted as follows:

Figure 1: General scheme of nucleophilic displacement of the chlorine atom.

The reaction is typically carried out in the presence of a base and a suitable solvent. The choice of nucleophile can vary, leading to a diverse range of substituted benzoic acid derivatives.

NucleophileProductTypical Reaction Conditions
Ammonia (NH₃)2-Amino-5-dimethylsulfamoyl-benzoic acidAqueous or alcoholic ammonia, elevated temperature and pressure
Primary Amines (R-NH₂)2-(Alkyl/Aryl)amino-5-dimethylsulfamoyl-benzoic acidAmine as solvent or in a high-boiling polar aprotic solvent (e.g., DMF, DMSO), often with a base (e.g., K₂CO₃)
Alkoxides (RO⁻)2-Alkoxy-5-dimethylsulfamoyl-benzoic acidAlcohol with a strong base (e.g., NaH, NaOH)
Hydroxide (B78521) (OH⁻)2-Hydroxy-5-dimethylsulfamoyl-benzoic acidAqueous base (e.g., NaOH, KOH), elevated temperature

Cross-Coupling Reactions (e.g., C–C, C–N bond formations)

The chlorine atom on the aromatic ring of this compound also renders it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While specific literature on this exact molecule is sparse, the principles of these reactions are broadly applicable to aryl chlorides, especially those activated by electron-withdrawing groups.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. This would result in the synthesis of biphenyl (B1667301) derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method is complementary to classical nucleophilic substitution for the synthesis of arylamines. wikipedia.org

The general schemes for these reactions are presented below:

Figure 2: General schemes for Suzuki-Miyaura and Buchwald-Hartwig reactions.

The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

ReactionCoupling PartnerTypical Catalyst SystemResulting Bond
Suzuki-MiyauraAryl/Vinyl boronic acid or esterPd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos)C-C (Aryl-Aryl/Vinyl)
Buchwald-HartwigPrimary or secondary aminePd₂(dba)₃ or Pd(OAc)₂ with a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos)C-N (Aryl-Amine)
SonogashiraTerminal alkynePd catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI)C-C (Aryl-Alkyne)
HeckAlkenePd(OAc)₂ or PdCl₂ with a phosphine ligandC-C (Aryl-Vinyl)

Studies on Reaction Mechanisms and Intermediates

The reactivity of the halogenated aromatic core of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The SNAr mechanism is a two-step process involving an addition-elimination sequence. wikipedia.orglibretexts.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This attack is perpendicular to the plane of the aromatic ring. This step is typically the rate-determining step of the reaction. The presence of the strongly electron-withdrawing dimethylsulfamoyl and carboxyl groups is crucial as they delocalize the negative charge of the resulting intermediate, thereby stabilizing it. askfilo.com

Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In this complex, the aromaticity of the ring is temporarily disrupted. The negative charge is delocalized over the aromatic system and onto the electron-withdrawing groups, which is key to its stability.

Figure 3: Formation of the Meisenheimer complex.

Elimination of the Leaving Group: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. This step is generally fast.

Strength of the Nucleophile: A stronger nucleophile will generally lead to a faster reaction.

Nature of the Leaving Group: The reaction rate depends on the ability of the leaving group to depart.

Solvent: Polar aprotic solvents are typically used as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.

While the Meisenheimer complex is a key intermediate in the SNAr pathway, its direct observation can be challenging due to its transient nature. nih.gov However, its existence is well-supported by kinetic studies and spectroscopic evidence in related systems. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, the mechanism is more complex, involving a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The reaction proceeds through various organopalladium intermediates.

Structural Modifications and Rational Design of 2 Chloro 5 Dimethylsulfamoyl Benzoic Acid Derivatives

Design Principles for Tailored Analogue Synthesis

The design of novel analogues based on the 2-Chloro-5-dimethylsulfamoyl-benzoic acid scaffold is a process guided by established medicinal chemistry principles, including the use of structure-based pharmacophores and computational modeling. A primary strategy involves the isosteric replacement of functional groups to enhance desired properties while maintaining a core structural motif. nih.gov For instance, in the development of specific agonists for the lysophosphatidic acid (LPA) receptor, sulfamoyl benzoic acid (SBA) analogues were designed by replacing a thioether (-S-) linkage in a parent compound with a sulfamoyl (-NH-SO₂-) group. nih.gov

**4.2. Synthesis of Variously Substituted Sulfamoylbenzoic Acid Derivatives

The synthesis of derivatives of this compound involves a range of organic reactions that allow for precise modifications at various positions on the molecule.

The dimethylamino group on the sulfamoyl moiety is a common site for modification. By reacting the precursor, 2-chloro-5-chlorosulfonyl-benzoic acid, with different primary or secondary amines, a diverse library of N-substituted analogues can be generated. This approach allows for the introduction of varied steric and electronic properties at this position. For example, replacing the dimethylamino group with a diethylamino group yields 2-Chloro-5-(diethylsulfamoyl)benzoic acid. More complex cyclic amines can also be incorporated. A general synthetic process involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid precursor, followed by treatment with a metal chloride to install the chloro group at the 2-position. google.com This method has been used to synthesize a variety of N-substituted derivatives. google.com

Below is a table showcasing examples of these modifications.

Resulting Compound Name
EthylEthyl2-Chloro-5-(diethylsulfamoyl)benzoic acid
n-Butyln-Butyl2-Chloro-5-(di-n-butylaminosulfonyl)benzoic acid google.com
Hβ-[p-chlorophenethyl]2-Chloro-5-(β-[p-chlorophenethyl]aminosulfonyl)benzoic acid google.com
Combined with Ncis-3,5-dimethylpiperidino2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid google.com
Combined with Nhexamethyleneimino2-Chloro-5-(hexamethyleneiminosulfonyl)benzoic acid google.com
In these cases, R¹ and R² form a cyclic structure with the nitrogen atom.

Beyond the sulfamoyl group, the core scaffold can be elaborated with a wide range of substituents to explore different chemical spaces. These modifications often involve attaching large, functionalized "tail groups" via a linker, typically connected to the sulfamoyl nitrogen. nih.gov

For instance, a key synthetic strategy involves coupling an N-substituted amino-linker, such as N-Butylamino-1,8-naphthalimide, with a substituted sulfonyl chloride. nih.gov The resulting ester is then hydrolyzed to yield the final benzoic acid derivative. nih.gov This modular approach allows for significant variation. Research has shown the successful replacement of a 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail group with other aromatic systems like isoindolyl-1,3-dione or indolyl-2,3-dione. nih.gov Similarly, aliphatic groups of varying sizes, from methyl to tert-butyl, have been introduced to probe the necessity of an aromatic tail group for biological activity. nih.gov

Linker/Tail Group StructureResulting Derivative Class
N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)N-linked aromatic dione (B5365651) derivatives nih.gov
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)N-linked aromatic dione derivatives nih.gov
N-(4-(2,3-dioxoindolin-1-yl)butyl)N-linked aromatic dione derivatives nih.gov
4-thiazole substituted methyl, ethyl, propyl, tert-butylN-linked aliphatic derivatives nih.gov

The arrangement of substituents on the benzoic acid ring is critical to the compound's properties. The synthesis of positional isomers, such as moving the sulfamoyl group from the 5-position to the 4-position, requires specific regioselective strategies. The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, an isomer of a de-aminated and oxidized version of the title compound, starts from 2-chloro-4-(chlorosulfonyl)benzoyl chloride. prepchem.com This highlights how the choice of starting material dictates the final substitution pattern.

Another related isomer is 2,4-dichloro-5-sulfamoylbenzoic acid. Its synthesis typically begins with 2,4-dichlorobenzoic acid or 2,4-dichlorobenzotrichloride. google.compatsnap.com This starting material is first subjected to chlorosulfonylation to introduce the -SO₂Cl group. The regioselectivity of this step is directed by the existing chloro substituents, leading to the sulfonyl chloride group being installed at the 5-position. Subsequent ammonolysis converts the sulfonyl chloride to the desired sulfamoyl group (-SO₂NH₂). google.compatsnap.com These examples demonstrate that achieving a specific isomeric form is highly dependent on the directing effects of the substituents on the starting material.

Impact of Structural Changes on Chemical Behavior and Synthetic Utility

Structural modifications to the this compound scaffold have a profound impact on the resulting molecule's chemical and biological behavior. Structure-activity relationship studies have shown that even subtle changes can lead to significant shifts in activity. For example, while a derivative with a four-carbon linker and a 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail group showed potent agonist activity at the LPA₂ receptor, replacing this tail group with either isoindolyl-1,3-dione or indolyl-2,3-dione completely abolished this activity. nih.gov This suggests a high degree of structural and electronic specificity is required in the tail region for receptor binding. nih.gov Furthermore, the replacement of a bi-aryl substituent with various nonpolar aliphatic groups (methyl, ethyl, propyl, etc.) also led to inactive compounds, indicating that an aromatic or bi-aryl moiety in that position is essential for the desired biological effect. nih.gov

From a synthetic utility perspective, the derivatives of this compound are versatile intermediates. The carboxylic acid group can be converted into a more reactive acid chloride by treatment with reagents like thionyl chloride. google.com This acid chloride can then be readily reacted with various amines to form amides, expanding the library of derivatives. google.com Similarly, the synthesis often proceeds through a methyl or ethyl ester of the benzoic acid, which protects the carboxylic acid during other reaction steps. This ester can then be easily hydrolyzed, typically using lithium hydroxide (B78521) or potassium carbonate, as a final step to furnish the desired carboxylic acid. nih.gov This common protecting group strategy underscores the synthetic utility of these intermediate forms in the construction of complex analogues.

Advanced Analytical Characterization Methodologies in Research on 2 Chloro 5 Dimethylsulfamoyl Benzoic Acid and Its Derivatives

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of 2-Chloro-5-dimethylsulfamoyl-benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy offer detailed insights into the atomic connectivity, elemental composition, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including this compound. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete picture of the molecular framework can be assembled.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the sulfamoyl moiety, and the acidic proton of the carboxylic acid group. The aromatic region would display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the chloro, carboxylic acid, and dimethylsulfamoyl substituents. For comparison, the aromatic protons in the related compound 2-Chlorobenzoic acid appear between δ 7.31 and 8.09 ppm. rsc.orgchemicalbook.com The two methyl groups on the nitrogen atom are expected to be equivalent, giving rise to a single sharp signal. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.orgdocbrown.info

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, nine distinct signals are anticipated: six for the aromatic carbons, one for the carboxylic carbon, and two for the methyl carbons of the dimethylsulfamoyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. chemicalbook.com The carbon of the carboxylic acid group is typically observed at a downfield position (around 170 ppm) due to the deshielding effect of the two oxygen atoms. docbrown.infochemicalbook.com For instance, the carboxylic carbon in 2-Chlorobenzoic acid resonates at approximately 171.09 ppm. chemicalbook.comchemicalbook.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

A summary of expected NMR data is presented below.

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹HCarboxylic Acid (-COOH)> 10Broad Singlet
¹HAromatic (Ar-H)7.5 - 8.5Doublet, Doublet of Doublets
¹HN-Methyl (-N(CH₃)₂)~ 2.7Singlet
¹³CCarbonyl (-COOH)~ 170-
¹³CAromatic (C-Cl)~ 135-
¹³CAromatic (C-S)~ 140-
¹³CAromatic (Ar-C)125 - 135-
¹³CN-Methyl (-N(CH₃)₂)~ 37-

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. uni.lu By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula C₉H₁₀ClNO₄S.

This technique is also crucial for assessing the purity of a sample. It can detect and identify impurities, even at trace levels, by their unique accurate masses. Common ions (adducts) observed in HRMS for this compound would include the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, and the deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted HRMS data for this compound is detailed in the table below. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺C₉H₁₁ClNO₄S⁺264.00918
[M+Na]⁺C₉H₁₀ClNO₄SNa⁺285.99112
[M-H]⁻C₉H₉ClNO₄S⁻261.99462

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the carboxylic acid group is identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. docbrown.inforesearchgate.net The dimethylsulfamoyl group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other significant absorptions include C=C stretching for the aromatic ring (around 1600-1450 cm⁻¹) and the C-Cl stretching vibration at lower wavenumbers. researchgate.net

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1680 - 1720
SulfonamideS=O asymmetric stretch1300 - 1350
SulfonamideS=O symmetric stretch1120 - 1160
Aromatic RingC=C stretch1450 - 1600
Aromatic C-HC-H stretch3000 - 3100
Alkyl C-HC-H stretch2850 - 2960
Aryl ChlorideC-Cl stretch1000 - 1100

Chromatographic Techniques for Purity Profiling and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. They are critical for determining the purity of synthetic batches and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. ekb.eg For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed. This involves using a non-polar stationary phase (like a C18 column) and a polar mobile phase.

A typical method would utilize a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance. Commercial sources indicate a purity of greater than 95% is achievable as determined by HPLC. lgcstandards.com

The method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. ekb.eg

Validation Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Ultra-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS), offers significant advantages over traditional HPLC. waters.com UPLC systems use columns with smaller particles (<2 µm), which provides much higher resolution, greater sensitivity, and faster analysis times. nih.gov

When coupled to a mass spectrometer, UPLC/MS becomes a highly powerful tool for analyzing complex mixtures. It allows for the separation, detection, and identification of components from a reaction mixture or a degradation study. The mass spectrometer provides molecular weight information for each separated peak, enabling the rapid identification of known compounds and the tentative identification of unknown impurities or byproducts based on their mass. This is particularly useful for reaction monitoring, where the disappearance of starting materials and the appearance of the product and any intermediates can be tracked with high specificity and sensitivity. researchgate.net

Solid-State Characterization and Material Science Aspects

The investigation of the solid state is fundamental to understanding the material properties of a chemical compound. This includes its crystal packing, thermal stability, and the potential for forming multi-component crystalline systems like co-crystals.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement within a crystal. It is an indispensable tool for elucidating the molecular structure, conformation, and intermolecular interactions that govern the properties of a solid material.

Single Crystal X-ray Diffraction (SC-XRD) provides precise atomic coordinates, bond lengths, and bond angles. This level of detail is crucial for understanding the supramolecular assembly and identifying specific hydrogen bonding patterns. For instance, in studies of benzoic acid derivatives, SC-XRD can reveal how molecules pack in the crystal lattice and form characteristic hydrogen-bonded dimers between carboxylic acid groups.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or fingerprint, for a specific crystalline form. PXRD is essential for identifying different polymorphic forms, monitoring phase transitions, and confirming the formation of new crystalline phases, such as co-crystals or solvates. researchgate.net

While the crystal structure of this compound is not readily found in the literature, data from analogous compounds, such as substituted benzoic acids, demonstrate the type of information obtained from crystallographic studies. For example, the crystallographic analysis of 2-((2,6-dichlorophenyl)amino)benzoic acid revealed multiple polymorphic forms with distinct crystal packing. rsc.org

Table 1: Illustrative Crystallographic Data for a Substituted Benzoic Acid Derivative (Note: This data is for an analogous compound, 2-((2,6-dichlorophenyl)amino)benzoic acid (Form I), to demonstrate the type of information obtained from X-ray crystallography.)

ParameterValue
Chemical FormulaC₁₃H₉Cl₂NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.385(3)
b (Å)6.8840(14)
c (Å)13.791(3)
β (°)108.83(3)
Volume (ų)1201.2(4)
Z4

Data sourced from studies on 2-((2,6-dichlorophenyl)amino)benzoic acid. rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Behavior in Co-Crystal Formation

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to investigate thermal events such as melting, crystallization, and solid-state phase transitions. nih.gov

In the context of co-crystal research, DSC is a vital tool for screening and characterization. The formation of a co-crystal typically results in a new crystalline solid with a unique melting point that is different from the melting points of the individual components. A DSC thermogram showing a single, sharp endothermic peak at a temperature distinct from those of the starting materials is strong evidence of co-crystal formation. researchgate.net For example, the co-crystallization of pyrimethanil (B132214) with benzoic acid results in a co-crystal with a melting point 32°C higher than that of pyrimethanil alone. internationalscholarsjournals.com

DSC can also reveal polymorphism and the thermal stability of different crystal forms. Heating a sample may induce a transition from a metastable polymorph to a more stable one, which would be observable as an exothermic event followed by an endothermic melting peak at a higher temperature. nih.gov

Table 2: Example of Thermal Analysis Data from DSC for a Benzoic Acid Derivative and its Co-crystal (Note: This table presents hypothetical data based on typical observations in co-crystal screening to illustrate the application of DSC.)

SampleOnset Temperature (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)
Benzoic Acid Derivative (API)155.2158.5130.4
Co-former120.1122.3115.8
API-Co-former Co-crystal175.8178.2150.1

This illustrative data shows that the co-crystal has a distinct and higher melting point than either of the individual components, a common indicator of successful co-crystal formation.

Supramolecular Assembly and Co-crystallization Studies

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent intermolecular interactions. mdpi.com These interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The study of these assemblies is fundamental to crystal engineering, which aims to design and synthesize new crystalline materials with desired properties.

Co-crystallization is a prime example of applied supramolecular chemistry. It involves combining an API with a benign co-former molecule in a specific stoichiometric ratio to form a new crystalline solid. The components are linked together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonds. nih.gov

For carboxylic acids like this compound, the carboxylic acid group is a robust hydrogen bond donor and acceptor. This functional group can form strong, predictable hydrogen bonds, known as supramolecular synthons. A common and stable synthon is the carboxylic acid homodimer, an R²₂(8) ring motif. In co-crystallization, this homodimer can be disrupted in favor of a heterodimer formed between the carboxylic acid and a complementary functional group on the co-former, such as an amide or a pyridine (B92270) nitrogen. nih.gov

The selection of a suitable co-former is guided by an understanding of these supramolecular synthons. By choosing co-formers with functional groups capable of forming strong hydrogen bonds with the target molecule, the likelihood of forming a co-crystal is significantly increased. nih.govnih.gov

Table 3: Common Supramolecular Synthons in Co-crystals of Carboxylic Acids

Synthon TypeInteracting Functional GroupsTypical Motif
HomosynthonCarboxylic Acid – Carboxylic AcidR²₂(8) Dimer
HeterosynthonCarboxylic Acid – PyridineO–H···N
HeterosynthonCarboxylic Acid – AmideR²₂(8) Dimer
HeterosynthonCarboxylic Acid – CarboxamideR²₂(8) Dimer

Studies on various benzoic acid derivatives have shown successful co-crystal formation with a range of co-formers, leading to materials with modified physicochemical properties such as solubility, stability, and melting point. internationalscholarsjournals.com

Theoretical and Computational Investigations of 2 Chloro 5 Dimethylsulfamoyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These in silico methods provide insights into molecular structure, stability, and reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the optimized geometric parameters of a molecule, providing a detailed three-dimensional picture of its lowest energy state. For 2-Chloro-5-dimethylsulfamoyl-benzoic acid, a DFT calculation, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its most stable conformation.

The calculations would yield precise predictions for bond lengths, bond angles, and dihedral angles. For instance, the geometry of the benzene (B151609) ring would be slightly distorted from perfect planarity due to the steric and electronic effects of the three different substituents: the chloro, dimethylsulfamoyl, and carboxylic acid groups. Theoretical studies on various substituted benzoic acids confirm that both electron-withdrawing and electron-releasing groups influence the geometry and acidity of the molecule. mdpi.comnih.govresearchgate.net The carboxylic acid group itself is known to form strong intermolecular hydrogen bonds, often leading to the formation of stable dimers in the solid state or in apolar solvents, a phenomenon that can also be modeled effectively using DFT. ucl.ac.uk

Table 1: Illustrative Predicted Geometric Parameters for a Substituted Benzoic Acid using DFT
ParameterBond/AtomsPredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-O~1.35 Å
Bond LengthO-H~0.97 Å
Bond LengthC-Cl~1.75 Å
Bond LengthS=O~1.45 Å
Bond AngleO=C-O~122°
Dihedral AngleC-C-C=O~180° (for planarity)

Note: These are representative values based on DFT calculations of similar molecules and serve to illustrate the type of data generated.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

An FMO analysis of this compound provides critical insights into its chemical behavior.

HOMO : The HOMO is expected to be localized primarily on the electron-rich aromatic ring and potentially the oxygen atoms of the carboxyl and sulfamoyl groups. Its energy level (EHOMO) is related to the molecule's ionization potential and its propensity to act as a nucleophile. pku.edu.cn

LUMO : The LUMO's distribution is likely concentrated around the electron-withdrawing carboxylic acid and sulfamoyl groups, as well as the chloro-substituted carbon. Its energy level (ELUMO) relates to the electron affinity and the molecule's susceptibility to nucleophilic attack.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For similar sulfamoylbenzoic acid derivatives, the HOMO-LUMO gap has been used to understand intramolecular charge transfer and bioactivity. researchgate.net

Table 2: Representative FMO Energy Values and Derived Parameters
ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (Energy Gap)ELUMO - EHOMO4.5 to 6.5
Electronegativity (χ)-(EHOMO + ELUMO)/23.75 to 4.75
Chemical Hardness (η)(ELUMO - EHOMO)/22.25 to 3.25

Note: These values are illustrative, based on typical ranges for similar organic molecules, and represent the output of an FMO analysis.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the molecule moves, flexes, and interacts with its environment. aip.org

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to study its behavior in solution. Such simulations can:

Explore Conformational Space : The molecule is not rigid. The bonds connecting the carboxylic acid and dimethylsulfamoyl groups to the benzene ring can rotate. MD simulations can explore the different rotational conformations (rotamers), identify the most stable and frequently occurring ones, and determine the energy barriers between them. researchgate.net

Analyze Solvation : MD reveals how solvent molecules arrange around the solute. It would show the formation of hydrogen bonds between water and the polar carboxyl and sulfamoyl groups, which is crucial for understanding its solubility.

The results from MD simulations are essential for understanding how the molecule behaves in a realistic biological or chemical environment, providing a bridge between its static structure and its functional properties.

Computational Prediction of Molecular Descriptors for Chemical Design and Reactivity

Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. They are instrumental in fields like medicinal chemistry and materials science for predicting a compound's behavior and for rational chemical design.

Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a key predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. openeducationalberta.caresearchgate.net Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. wikipedia.orgresearchgate.net A related compound, 5-(dimethylsulfamoyl)-2-(2-hydroxyethylamino)benzoic acid ester, has a calculated TPSA of 114 Ų. guidechem.com The TPSA for this compound is expected to be in a range indicative of good cell permeability.

Table 3: Predicted Molecular Descriptors for this compound
DescriptorAbbreviationPredicted ValueSignificance
Molecular Formula-C₉H₁₀ClNO₄SDefines atomic composition
Monoisotopic Mass-263.0019 DaPrecise mass for mass spectrometry
LipophilicityXlogP1.3Predicts membrane permeability and solubility
Topological Polar Surface AreaTPSA~90-100 Ų (estimated)Predicts oral bioavailability and cell permeation

Note: XlogP value is from PubChem. uni.lu TPSA is an estimate based on the molecule's functional groups.

Molecular Modeling and Pharmacophore Hypothesis Generation for Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. A key application is molecular docking, which predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is invaluable for understanding drug-receptor interactions.

Studies on structurally related sulfamoyl benzoic acid derivatives have successfully used molecular docking to elucidate their mechanism of action as enzyme inhibitors. nih.govnih.govacs.org For this compound, a docking study would involve:

Obtaining the 3D structure of a target protein.

Placing the this compound molecule into the protein's active site computationally.

Calculating the most stable binding poses and the corresponding binding affinity (scoring).

The results would highlight key intermolecular interactions, such as:

Hydrogen Bonds : The carboxylic acid and sulfamoyl groups are potent hydrogen bond donors and acceptors.

Aromatic Interactions : The benzene ring can engage in π-π stacking or cation-π interactions with aromatic residues in the active site.

Hydrophobic Interactions : The chloro substituent and methyl groups can interact with nonpolar pockets.

From these interactions, a pharmacophore hypothesis can be generated. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this molecule, a potential pharmacophore model would include features such as a hydrogen bond acceptor (from the oxygens), a hydrogen bond donor (from the carboxylic acid), an aromatic ring feature, and potentially a hydrophobic feature corresponding to the chlorine atom.

Applications of 2 Chloro 5 Dimethylsulfamoyl Benzoic Acid As a Versatile Chemical Intermediate and Reagent

Precursor in the Synthesis of Complex Organic Molecules

2-Chloro-5-dimethylsulfamoyl-benzoic acid serves as a fundamental starting material in the synthesis of a variety of intricate organic structures. Its inherent reactivity, stemming from the presence of the carboxylic acid, chloro, and dimethylsulfamoyl functional groups, allows for its strategic incorporation into multi-step synthetic sequences.

Role in Multi-Step Synthetic Pathways for Advanced Scaffolds

The structural framework of this compound is a key component in the multi-step synthesis of advanced molecular scaffolds, particularly those with potential biological activity. For instance, derivatives of this compound are instrumental in creating more complex sulfamoylbenzoic acids. A notable synthetic pathway involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid derivative, followed by treatment with a metal chloride to yield the corresponding 2-chloro-5-sulfamoylbenzoic acid. google.com This process highlights the utility of the chloro-benzoic acid moiety as a stable scaffold that can be accessed from an amino precursor, enabling the construction of a diverse range of substituted analogs.

An example of a multi-step synthesis is the preparation of various 2-chloro-5-(substituted-sulfamoyl)benzoic acids, which are valuable intermediates in their own right. The general scheme for such transformations is presented below:

Starting MaterialReagentsProductReference
2-amino-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid1. NaNO2, HCl2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid google.com
2-amino-5-(β-[p-chlorophenethyl]aminosulfonyl)benzoic acid1. NaNO2, HCl 2. Cupric chloride2-Chloro-5-(β-[p-chlorophenethyl]aminosulfonyl)benzoic acid google.com

This reactivity allows chemists to build upon the this compound core to access more complex and functionally rich molecular architectures.

Design and Synthesis of Chemically Diverse Building Blocks

The title compound is not only a precursor for final target molecules but also a versatile platform for the design and synthesis of a wide array of chemically diverse building blocks. The differential reactivity of its functional groups can be exploited to introduce a variety of substituents, leading to a library of derivatives with tailored properties. For example, the carboxylic acid group can be converted to an amide, ester, or other functionalities, while the aromatic ring can undergo further substitution reactions.

The synthesis of sulfamoyl benzamide (B126) derivatives showcases the utility of sulfamoyl benzoic acids in creating diverse molecular entities. semanticscholar.org Through standard carbodiimide (B86325) coupling reactions, the carboxylic acid moiety can be readily converted to a wide range of amides. semanticscholar.org This approach has been utilized to generate libraries of compounds for biological screening. nih.gov While these examples utilize the broader class of sulfamoyl benzoic acids, the principles are directly applicable to this compound for the generation of novel chemical building blocks.

Utility in Specialty Chemical and Materials Science Research

While the primary application of this compound is in organic synthesis, the broader class of sulfamoyl benzoic acid derivatives has shown potential in the realm of specialty chemicals and materials science.

Contribution to Polymer Chemistry

Direct applications of this compound in polymer chemistry are not extensively documented in the current scientific literature. However, related compounds, such as 4-sulfamoylbenzoic acid, are known to act as crosslinking reagents in organic synthesis, a property that could theoretically be applied to polymer modification. sigmaaldrich.com The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfamoyl group, suggests its potential as a monomer or a modifying agent in the synthesis of specialty polymers, although this remains an area for future exploration.

Development of Functional Materials

In the field of functional materials, benzoic acid derivatives are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs). These materials are characterized by their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. brieflands.com For instance, a metal-organic framework based on 4,4'-sulfonyldibenzoic acid has been synthesized and characterized. nih.gov Although this compound has not been explicitly reported as a linker in MOF synthesis, its structural similarity to other benzoic acid linkers suggests its potential for the design of new functional porous materials. The presence of the sulfamoyl group could introduce unique functionalities and properties to the resulting MOFs.

Research on Chemo-Selective Reagents and Catalysts derived from its Structure

The development of chemo-selective reagents and catalysts from this compound is an emerging area of research. The unique combination of functional groups on the molecule provides opportunities for its conversion into specialized chemical tools. For example, 4-sulfamoylbenzoic acid has been described as a crosslinking reagent, indicating the potential for derivatives of this compound to be developed into reagents for specific chemical transformations. sigmaaldrich.com

Furthermore, the synthesis of oxime ester derivatives of the related 2,4-dichloro-5-sulfamoylbenzoic acid has been explored for the development of enzyme inhibitors. unibs.it This research highlights the potential of the sulfamoylbenzoic acid scaffold to serve as a basis for the design of molecules with specific and selective biological or chemical activity. The development of catalysts derived from this compound could involve the incorporation of catalytically active metals or the modification of the existing functional groups to create organocatalysts. However, specific examples of such catalysts derived directly from the title compound are not yet prevalent in the literature.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-5-dimethylsulfamoyl-benzoic acid with high purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of 5-chlorobenzoic acid derivatives using dimethylsulfamoyl chloride under anhydrous conditions. Key steps include:

  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of the benzoic acid precursor to dimethylsulfamoyl chloride to ensure complete sulfonylation .
  • Solvent selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity while avoiding side reactions.
  • Purification : Employ recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column to isolate the product (purity >95%) .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELXL for refinement, ensuring:

  • Data collection : Optimize crystal mounting to minimize absorption effects (e.g., use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation) .
  • Refinement parameters : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using the riding model. Validate geometry with ORTEP-3 for graphical representation .

Q. What analytical techniques are most effective for assessing purity and stability?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • HPLC : Use a reversed-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities at 254 nm .
  • Mass spectrometry : Confirm molecular weight via ESI-MS in positive ion mode (expected [M+H]+: ~264.07 Da) .
  • Stability testing : Conduct accelerated degradation studies under acidic (0.1M HCl) and oxidative (3% H₂O₂) conditions, monitoring via TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Benchmark calculations : Perform DFT (e.g., B3LYP/6-31G*) to predict electrophilic substitution sites. Compare with experimental nitration or halogenation outcomes .
  • Data reconciliation : If discrepancies arise (e.g., unexpected regioselectivity), re-examine solvent effects or intermediate stabilization using kinetic isotope effect studies .

Q. What strategies optimize the design of sulfonamide derivatives for enhanced bioactivity?

  • Methodological Answer : Focus on structural modifications guided by SAR:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance binding to serine proteases .
  • Bioisosteric replacement : Replace the dimethylsulfamoyl group with trifluoromethanesulfonamide to improve metabolic stability .
  • Validation : Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase II) and compare IC₅₀ values .

Q. How can crystallographic disorder in the dimethylsulfamoyl moiety be addressed during refinement?

  • Methodological Answer :

  • Disorder modeling : Split the disordered atoms into two positions with occupancy factors refined via SHELXL. Apply geometric restraints to maintain bond lengths and angles .
  • Validation : Use the ADDSYM tool in WinGX to check for missed symmetry elements that may explain disorder .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and IR spectral data for sulfonamide protonation states?

  • Methodological Answer :

  • NMR analysis : Observe downfield shifts of NH protons in DMSO-d₆ (δ ~10.5 ppm) to confirm sulfonamide deprotonation. Contrast with IR absence of N-H stretches (~3300 cm⁻¹) supports proton loss .
  • pH-dependent studies : Titrate the compound in D₂O and monitor ¹H NMR shifts to correlate protonation with spectral changes .

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